2-Chloro-3-methyl-5-nitropyridine
Overview
Description
2-Chloro-3-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol. It is a derivative of pyridine, featuring a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. This compound is known for its utility in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-methyl-5-nitropyridine can be synthesized through several methods, including nitration and chlorination reactions. One common approach involves the nitration of 2-chloro-3-methylpyridine using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration and chlorination techniques. The process involves the use of large reactors and precise temperature control to ensure the purity and yield of the final product. Continuous monitoring and quality control measures are implemented to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methyl-5-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used to reduce the nitro group to an amino group.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine (Cl2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group results in the formation of 2-chloro-3-methyl-5-aminopyridine.
Substitution: Substitution reactions can introduce additional halogens or nitro groups, leading to various derivatives.
Scientific Research Applications
2-Chloro-3-methyl-5-nitropyridine is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor for pharmaceuticals and agrochemicals. Its applications span across chemistry, biology, medicine, and industry.
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: this compound is utilized in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Chloro-3-methyl-5-nitropyridine is similar to other halogenated nitropyridines, such as 2-chloro-5-nitropyridine and 2-chloro-4-nitropyridine. its unique combination of chlorine and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. The presence of the methyl group at the 3-position enhances its reactivity and stability, making it a valuable compound in various applications.
Comparison with Similar Compounds
2-Chloro-5-nitropyridine
2-Chloro-4-nitropyridine
2-Bromo-5-nitropyridine
2-Chloro-3-nitropyridine
Properties
IUPAC Name |
2-chloro-3-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIOIGXJUZTWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176827 | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-56-4 | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22280-56-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-3-METHYL-5-NITROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZN7UCB3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-3-methyl-5-nitropyridine in the synthesis of polyimides?
A1: this compound serves as a crucial starting material for synthesizing specific diamine monomers used in polyimide production [, ]. In the research, it reacts with bisphenol A to create 2,2’-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane. This diamine monomer is then reacted with various aromatic dianhydride monomers to produce a series of polyimides.
Q2: How does the incorporation of a pyridine ring, derived from this compound, affect the properties of the resulting polyimides?
A2: The research demonstrates that incorporating a pyridine ring, originating from the this compound derivative, significantly influences the thermal and mechanical properties of the resulting polyimides []. The synthesized polyimide films exhibited good thermal stability, with glass transition temperatures (Tg) ranging from 236-300°C and high degradation temperatures. Additionally, they possessed desirable mechanical properties, including tensile strength ranging from 72-90MPa. This suggests that the presence of the pyridine ring contributes to the robust nature and high-temperature performance of these polymers.
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